2-(Aminosulfanyl)ethan-1-ol
Description
Chemical Classifications and Structural Significance of the Aminosulfanyl and Hydroxyl Functionalities
The structure of 2-(Aminosulfanyl)ethan-1-ol is defined by its two functional groups: the hydroxyl (-OH) group and the aminosulfanyl (-SNH₂) group. This classifies the molecule as both an aminoalcohol and an organosulfur-nitrogen compound. wikipedia.orgwikipedia.org Each group imparts distinct chemical properties that collectively determine the molecule's behavior.
The hydroxyl group consists of an oxygen atom covalently bonded to a hydrogen atom. wikipedia.org It is the defining feature of alcohols and is strongly polar, allowing molecules to form hydrogen bonds. algoreducation.combritannica.com This property significantly influences physical characteristics such as boiling point and solubility in water, with hydroxyl-containing compounds tending to have higher boiling points and greater water solubility. wikipedia.orgbritannica.com The hydroxyl group can act as a weak acid and is involved in a wide range of organic reactions, including substitution, elimination, and oxidation. fiveable.me
The aminosulfanyl group (-SNH₂) is a sulfur-nitrogen functional group where a sulfur atom is singly bonded to an amino group. It is less common than its oxidized relatives, the aminosulfinyl (-SONH₂) and aminosulfonyl (-SO₂NH₂) groups. chinesechemsoc.org The aminosulfonyl group, in particular, is a well-known pharmacophore found in many drugs. bohrium.comcas.cn The aminosulfanyl group itself contains both a nucleophilic nitrogen atom and a sulfur atom that can exhibit electrophilic properties, suggesting a rich and versatile reactivity. The stability of the sulfur-nitrogen bond is a key aspect of its chemistry. soton.ac.ukrsc.org
| Property | Hydroxyl Group (-OH) | Aminosulfanyl Group (-SNH₂) |
|---|---|---|
| Classification | Characteristic of alcohols. algoreducation.com | Organosulfur-nitrogen functional group. wikipedia.org |
| Polarity | Highly polar due to the electronegativity difference between oxygen and hydrogen. fiveable.me | Polar, with contributions from both the S-N and N-H bonds. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, leading to high boiling points and water solubility. wikipedia.orgbritannica.com | Can act as a hydrogen bond donor (N-H) and acceptor (N and S atoms). |
| Common Reactions | Esterification, ether formation, oxidation, substitution. algoreducation.com | Nucleophilic substitution at the nitrogen, reactions at the sulfur center. |
| Significance | Ubiquitous in biochemistry (e.g., sugars, proteins) and a fundamental group in organic synthesis. wikipedia.orgalgoreducation.com | A building block for more complex sulfur-nitrogen heterocycles and a potential pharmacophore. wikipedia.orgacs.org |
Historical Context of Aminoalcohol and Organosulfur-Nitrogen Chemistry
The study of the functional groups present in this compound is rooted in two distinct but occasionally overlapping fields of chemistry.
Aminoalcohol chemistry dates back to the 19th century. One of the simplest aminoalcohols, 1-aminoethanol (B1580991), was first prepared in 1833, with its correct structure being confirmed in 1877. wikipedia.org Aminoalcohols like ethanolamine (B43304) are of significant commercial importance. wikipedia.orgwikipedia.org The 20th century saw the development of key synthetic methods that made a wide range of aminoalcohols accessible. These include the straightforward reaction of amines with epoxides to generate 2-aminoalcohols and the development of sophisticated stereoselective methods like the Sharpless asymmetric aminohydroxylation, which allows for the synthesis of chiral aminoalcohols. wikipedia.orgrsc.orgdiva-portal.org These compounds are recognized as valuable intermediates for preparing biologically active molecules. researchgate.nettaylorandfrancis.com
Organosulfur-nitrogen chemistry has an even longer history, with its origins connected to early inorganic chemistry, such as the reactions in gunpowder. soton.ac.uk Systematic study of compounds containing the sulfur-nitrogen bond gained significant traction in the latter half of the 20th century. rsc.org This area of chemistry is extensive, covering a wide range of species with single, double, and triple bonds between sulfur and nitrogen. ioch.org.ua The recent discovery that simple biological signaling molecules, hydrogen sulfide (B99878) (H₂S) and nitric oxide (NO), can interact to form S-N compounds has brought renewed attention to this field from a biochemical perspective. soton.ac.ukrsc.org
| Era | Development in Aminoalcohol Chemistry | Development in Organosulfur-Nitrogen Chemistry |
|---|---|---|
| 19th Century | First preparation of 1-aminoethanol (1833) and structural confirmation (1877). wikipedia.org | Early investigations into inorganic S-N compounds. rsc.org |
| 20th Century | Development of major synthetic routes, including epoxide openings and asymmetric aminohydroxylation. wikipedia.orgdiva-portal.org | Systematic exploration of S-N bond chemistry, leading to the synthesis of numerous S-N heterocycles. rsc.orgioch.org.ua |
| 21st Century | Focus on aminoalcohols as scaffolds in medicinal chemistry and as chiral ligands. wikipedia.orgresearchgate.net | Renewed interest driven by the biological roles of H₂S and NO and their chemical interactions. soton.ac.uk |
Current Research Landscape and Future Trajectories for Aminosulfanyl Ethanol (B145695) Compounds
While direct research on this compound is limited, the current research landscape for its constituent chemical classes—aminoalcohols and organosulfur-nitrogen compounds—is vibrant and provides a clear indication of its potential.
Current Research Landscape:
Research into aminoalcohol derivatives is highly active, particularly in medicinal chemistry. They are recognized as crucial structural motifs in a vast number of natural products and approved drugs. wikipedia.org Current efforts focus on the synthesis of novel aminoalcohol derivatives to act as therapeutic agents for a range of conditions, including malaria, cancer, bacterial infections, and neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov Furthermore, their use as chiral ligands and auxiliaries in asymmetric synthesis continues to be a major area of investigation, enabling the stereoselective production of complex molecules. wikipedia.orgrsc.org
The field of organosulfur-nitrogen compounds is also expanding rapidly. A significant area of research is the development of new synthetic reagents and building blocks. For instance, aminosulfonyl fluorides are being developed as stable alternatives to unstable chlorides for the synthesis of sulfonamides. researchgate.net The aminosulfonyl and related groups are key components in the design of enzyme inhibitors and other bioactive molecules, with studies exploring their role in dual-target inhibitors, such as for COX-2/5-LOX in anti-inflammatory drugs. bohrium.com The synthesis of complex sulfur-nitrogen heterocycles remains a challenge and an active area of synthetic methodology development. researchgate.net
| Compound Class | Research Area | Specific Application / Target |
|---|---|---|
| Aminoalcohol Derivatives | Medicinal Chemistry | Antimalarial, antibacterial, anticancer, and anti-Alzheimer's agents. researchgate.net |
| Asymmetric Synthesis | Chiral ligands, auxiliaries, and organocatalysts for stereoselective reactions. rsc.orgdiva-portal.org | |
| Organosulfur-Nitrogen Compounds | Drug Discovery | Key pharmacophores (e.g., sulfonamides) for enzyme inhibitors (COX-2, carbonic anhydrase). bohrium.comcas.cn |
| Synthetic Chemistry | Development of novel reagents for introducing S-N functionalities into complex molecules. chinesechemsoc.orgresearchgate.net |
Future Trajectories:
The future for compounds like this compound lies at the confluence of these research streams. The development of efficient and selective synthetic routes will be crucial to unlocking their potential. If made more accessible, these bifunctional molecules could serve as novel scaffolds in several areas:
Medicinal Chemistry: The combination of a hydrophilic hydroxyl group and a potentially bioactive aminosulfanyl group could lead to new classes of drugs with unique pharmacological profiles.
Asymmetric Catalysis: As chiral ligands, these compounds could coordinate to metal centers through their nitrogen, sulfur, and oxygen atoms, creating unique stereochemical environments for catalytic transformations.
Materials Science: The ability to form hydrogen bonds and coordinate with metals suggests potential applications in the development of functional polymers and coordination networks.
Future research will likely focus on establishing the fundamental reactivity of the aminosulfanyl group in this molecular context and exploring the synergistic effects of having both functionalities in close proximity. Advances in synthetic chemistry will be key to making these and related aminosulfanyl ethanol compounds readily available for systematic investigation. reportlinker.com
Structure
3D Structure
Properties
CAS No. |
138250-14-3 |
|---|---|
Molecular Formula |
C2H7NOS |
Molecular Weight |
93.15 g/mol |
IUPAC Name |
2-aminosulfanylethanol |
InChI |
InChI=1S/C2H7NOS/c3-5-2-1-4/h4H,1-3H2 |
InChI Key |
GPBICYITRWEKAX-UHFFFAOYSA-N |
Canonical SMILES |
C(CSN)O |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Aminosulfanyl Ethan 1 Ol and Its Precursors
Strategies for Constructing the Aminosulfanyl (–S–NH₂) Moiety
Direct Amination of Organosulfur Intermediates
Direct amination via oxidative cross-coupling of an S-H bond from a thiol and an N-H bond from an amine source represents a highly atom-economical approach to sulfenamide (B3320178) synthesis. nih.govrsc.org This strategy avoids pre-functionalization of the starting materials, thereby streamlining the synthetic process and reducing waste. nih.govsemanticscholar.org For the synthesis of a primary aminosulfanyl group, the nitrogen source is typically ammonia (B1221849) or an equivalent reagent.
The oxidative coupling can be facilitated by various systems:
Copper-Catalyzed Coupling: Inexpensive copper catalysts, such as copper(I) iodide (CuI), have been effectively used to couple thiols with various amines. nih.gov The mechanism is proposed to involve the formation of a copper-thiolate complex, which is then oxidized to a higher-valent copper species that reacts with the amine before reductive elimination regenerates the catalyst. rsc.org
Iodine-Mediated Coupling: Molecular iodine (I₂) can mediate the cross-dehydrogenative coupling of heterocyclic thiols with amines under metal-free and base-free conditions, affording sulfenamides in good yields. researchgate.net
Electrochemical Synthesis: Anodic oxidation provides a green and efficient method for S-N bond formation. The electrochemical dehydrogenative cross-coupling of thiols and amines can proceed without any external chemical oxidants or catalysts, with hydrogen gas being the only byproduct. semanticscholar.orgacs.org This method often begins with the anodic oxidation of the thiol to a disulfide intermediate, which then reacts with an aminium radical generated from the amine. semanticscholar.orgacs.org
Disulfides are also competent starting materials for these coupling reactions and can sometimes be used directly, circumventing the need to handle volatile and odorous thiols. acs.org
| Method | Catalyst / Reagent | Key Features | Starting Material | Nitrogen Source |
| Copper-Catalyzed Coupling | CuI / Ligand (e.g., bipyridine) | Inexpensive catalyst, good for various amines. nih.gov | Thiol | Primary/Secondary Amine |
| Iodine-Mediated Coupling | I₂ | Metal-free and base-free conditions. researchgate.net | Heterocyclic Thiol | Primary/Secondary Amine |
| Electrochemical Coupling | Electricity (Graphite Anode) | Oxidant- and catalyst-free; environmentally benign. semanticscholar.orgacs.org | Thiol or Disulfide | Primary/Secondary Amine, Ammonia |
Reductive Pathways Involving Sulfur-Nitrogen Bond Formation
While oxidative methods are common, reductive pathways starting from more highly oxidized sulfur species can also be employed. A well-established precedent is the synthesis of sulfinamides (R-SO-NHR') from sulfonyl chlorides (R-SO₂Cl). nih.gov This transformation is achieved through a one-pot reductive amination, often utilizing a phosphine (B1218219) reductant like triphenylphosphine (B44618) (PPh₃). nih.govresearchgate.net
In this type of reaction, the sulfonyl chloride is first reduced in situ to a more reactive intermediate, which is then trapped by the amine nucleophile. Although direct examples for the synthesis of primary sulfenamides (R-S-NH₂) via this specific reductive route are less common, the principle can be adapted. A hypothetical pathway could involve the reduction of a sulfinyl chloride (R-SOCl) in the presence of ammonia. However, the instability of many sulfinyl chloride precursors remains a significant challenge. nih.gov
Novel Synthetic Methodologies for Aminosulfanyl Group Introduction
Recent advancements have introduced novel reagents and conditions for the formation of the aminosulfanyl moiety, often with improved functional group tolerance and operational simplicity.
Hypervalent Iodine Reagents: Reagents such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂) and iodosobenzene (PhIO) are effective in mediating S-N bond formations. nih.gov For instance, a one-pot synthesis of primary sulfonamides from thiols uses a hypervalent iodine reagent in conjunction with ammonium (B1175870) carbamate (B1207046) as the nitrogen source. nih.govrsc.org By carefully controlling the degree of oxidation, such systems could potentially be adapted for the synthesis of sulfenamides.
Electrophilic Aminating Agents: The direct transfer of an unprotected –NH₂ group to a sulfur atom can be achieved using electrophilic hydroxylamine-derived reagents. rsc.org These reagents feature a nitrogen atom attached to a good leaving group, rendering the nitrogen electrophilic. This approach allows for the direct formation of the S-NH₂ bond on a thiol or thiolate, avoiding the need for protecting groups on the nitrogen atom. rsc.org
Mitsunobu-Type Coupling: The Mitsunobu reaction, traditionally used for C-O bond formation, has been adapted for S-N bond construction. The use of dialkyl azodicarboxylates, such as dibenzyl azodicarboxylate (DBAD), can facilitate the dehydrogenative coupling of thiols and amines under mild conditions to afford sulfenamides. researchgate.net
| Methodology | Reagent / System | Principle | Advantage |
| Hypervalent Iodine Chemistry | PhIO, PhI(OAc)₂ + Ammonium Carbamate | One-pot NH and O transfer to a thiol. nih.govmdpi.com | High functional group tolerance. |
| Electrophilic Amination | Hydroxylamine-derived reagents | Direct transfer of an unprotected NH₂ group to a nucleophilic sulfur. rsc.org | Avoids protecting group manipulations. |
| Mitsunobu-Type Coupling | Dibenzyl Azodicarboxylate (DBAD) | Dehydrogenative S-H/N-H coupling. researchgate.net | Mild, neutral reaction conditions. |
Synthesis of the Ethanolic Backbone and its Functionalization
The 2-(aminosulfanyl)ethan-1-ol molecule is built upon a C2 backbone derived from ethanol (B145695), which must be appropriately functionalized with a sulfur-containing group prior to the introduction of the amine. The key precursor containing the requisite HO-CH₂-CH₂-S- scaffold is 2-mercaptoethanol (B42355) or its corresponding disulfide.
Introduction of the Hydroxyl Group
The hydroxyl group is typically incorporated from the start of the synthesis by using a precursor that already contains the hydroxyethyl (B10761427) moiety. The primary challenge lies in introducing the sulfur atom onto this backbone.
Synthesis of 2-Mercaptoethanol: The industrial production of 2-mercaptoethanol (HOCH₂CH₂SH) is achieved through the reaction of ethylene (B1197577) oxide with hydrogen sulfide (B99878). atamanchemicals.comwikipedia.org This reaction is often catalyzed by thiodiglycol (B106055) or zeolites. atamanchemicals.comwikipedia.org An alternative laboratory-scale synthesis involves the reaction of sodium hydrosulfide (B80085) with ethylene oxide, followed by acidic neutralization. google.com
Related Precursors: Cysteamine (B1669678) (HSCH₂CH₂NH₂) is an isomer of the target molecule's thiol precursor. Its synthesis, which can start from ethanolamine (B43304) and proceed through a 2-mercaptothiazoline (B133348) intermediate, illustrates a viable pathway for converting a common difunctional C2 building block into a sulfur-containing analogue. asianpubs.orgchemicalbook.com
Linkage to the Aminosulfanyl Core
The final step in the synthesis of this compound involves connecting the ethanolic backbone to the aminosulfanyl group. This is accomplished by applying the S-N bond-forming strategies described in section 2.1 to the hydroxyethyl-functionalized sulfur precursors synthesized in section 2.2.1.
The most direct route would be the direct amination of 2-mercaptoethanol. For example, the oxidative coupling of 2-mercaptoethanol with an ammonia source using a copper catalyst or an electrochemical cell would directly yield this compound. nih.govacs.org Similarly, reaction with an electrophilic aminating agent would also furnish the target compound. rsc.org
To avoid handling the volatile and malodorous 2-mercaptoethanol, its disulfide, 2-hydroxyethyl disulfide (HOCH₂CH₂-S-S-CH₂CH₂OH), can be used as the starting material. Disulfides are competent substrates in many oxidative S-N coupling reactions, often serving as intermediates in reactions starting from thiols. acs.org Therefore, reacting 2-hydroxyethyl disulfide with ammonia under oxidative or electrochemical conditions presents a practical alternative for the synthesis.
Iii. Mechanistic Insights into the Reactivity of 2 Aminosulfanyl Ethan 1 Ol
Transformations Involving the Aminosulfanyl Group
The aminosulfanyl group, also known as a sulfenamide (B3320178), is characterized by a labile sulfur-nitrogen bond. This bond's reactivity is a focal point of the molecule's chemistry, with both the sulfur and nitrogen atoms participating in distinct chemical processes.
The sulfur atom in the aminosulfanyl group is generally considered the more electrophilic center of the S-N bond. wikipedia.orgpkusz.edu.cn This is due to the polarization of the bond, making the sulfur atom susceptible to attack by nucleophiles. nih.gov Nucleophilic attack on the sulfur can lead to the cleavage of the S-N bond and the formation of new sulfur-containing compounds. For instance, sulfenamides can react with various nucleophiles, including amines and thiols. wikipedia.org
Conversely, while the sulfur atom is primarily electrophilic, the presence of two lone pairs of electrons allows it to exhibit nucleophilic character under certain conditions. However, the nitrogen atom is typically the more nucleophilic center in the aminosulfanyl group.
| Reactant Type | Site of Attack on Aminosulfanyl Group | Typical Outcome |
|---|---|---|
| Nucleophile | Sulfur | Cleavage of S-N bond, formation of new sulfur-X bond |
| Electrophile | Nitrogen | Coordination with nitrogen, potential for subsequent reactions |
The nitrogen atom in the aminosulfanyl group possesses a lone pair of electrons, rendering it a nucleophilic and basic center. wikipedia.org It can readily react with electrophiles. pkusz.edu.cn The reaction of sulfenamides with electrophiles often involves the initial coordination of the electrophile with the nitrogen atom, which can then be followed by a nucleophilic attack on the sulfur. pkusz.edu.cn
The nucleophilicity of the nitrogen can be influenced by the electronic properties of the substituents attached to the sulfur and nitrogen atoms. The lone pair on the nitrogen can also participate in resonance, which can affect its reactivity. The S-N bond in sulfenamides has been shown to have a partial double bond character due to the interaction between the lone pair of one atom and the antibonding orbitals of the other. wikipedia.org This can lead to the existence of stereoisomers due to a significant torsional barrier. wikipedia.org
The sulfur-nitrogen bond in the aminosulfanyl group can undergo both oxidation and reduction reactions. Oxidation can occur at either the sulfur or the nitrogen atom, leading to a variety of oxidized products such as sulfinamides (RS(O)NR'2) and sulfonamides (RS(O)2NR'2). wikipedia.orgpkusz.edu.cn For example, the oxidation of primary sulfenamides with lead dioxide can produce metastable thiamino radicals. wikipedia.org
Conversely, the S-N bond can be cleaved under reductive conditions. The lability of this bond is a key feature of sulfenamide chemistry. pkusz.edu.cn Homolytic cleavage of the S-N bond can occur under thermal conditions, leading to the formation of amino and sulfenyl radicals. acs.org
Reactions of the Primary Hydroxyl Group
The primary hydroxyl group (-CH2OH) in 2-(aminosulfanyl)ethan-1-ol is a versatile functional group that can undergo a range of transformations common to primary alcohols. These reactions provide a means to further functionalize the molecule.
The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. fiveable.mesolubilityofthings.com Mild oxidizing agents are typically used to convert primary alcohols to aldehydes, while stronger oxidants will lead to the corresponding carboxylic acid. fiveable.me The presence of the aminosulfanyl group may influence the choice of oxidant to avoid undesired side reactions at the sulfur or nitrogen atoms.
The hydroxyl group of this compound can participate in esterification and etherification reactions.
Esterification: In the presence of a carboxylic acid or its derivative (such as an acid chloride or anhydride) and a suitable catalyst, the hydroxyl group can be converted to an ester. libretexts.org This reaction is a fundamental transformation in organic synthesis. solubilityofthings.com
Etherification: The formation of an ether from the primary alcohol can be achieved through methods like the Williamson ether synthesis. libretexts.orgyoutube.com This typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. libretexts.org The choice of base and reaction conditions would need to be carefully considered to prevent competing reactions involving the aminosulfanyl group.
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| Oxidation | Mild Oxidizing Agent (e.g., PCC) | -CH2OH → -CHO (Aldehyde) |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | -CH2OH → -COOH (Carboxylic Acid) |
| Esterification | Carboxylic Acid (or derivative) + Acid Catalyst | -CH2OH → -CH2OC(O)R (Ester) |
| Etherification | Base + Alkyl Halide (Williamson Synthesis) | -CH2OH → -CH2OR (Ether) |
Dehydration and Elimination Studies on the Ethanol (B145695) Moiety
The presence of a primary alcohol functional group on the ethanol moiety of this compound allows it to undergo dehydration, a type of elimination reaction, to form an alkene. This transformation typically requires acid catalysis, which facilitates the removal of the hydroxyl group as a water molecule, a much better leaving group. libretexts.orgsaskoer.ca
The generally accepted mechanism for the acid-catalyzed dehydration of a primary alcohol like this compound proceeds via an E2 (elimination, bimolecular) pathway. masterorganicchemistry.com The process involves three key steps:
Protonation of the Hydroxyl Group: The oxygen atom of the alcohol is protonated by a strong acid (e.g., sulfuric acid or phosphoric acid) in a rapid equilibrium step, forming a protonated alcohol. byjus.com This converts the poor leaving group (-OH) into a good leaving group (-OH2+).
Water Elimination and C-H Bond Cleavage: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the carbon adjacent to the carbon bearing the -OH2+ group. savemyexams.com Simultaneously, the C-O bond cleaves, and the leaving group (water) departs. This concerted step is typically the rate-determining step for primary alcohols and leads to the formation of a double bond. masterorganicchemistry.com
Table 1: Hypothetical Effect of Catalyst and Temperature on Dehydration Yield
This interactive table illustrates the theoretical yield of vinylsulfanamine from the dehydration of this compound under various postulated conditions, based on general principles of alcohol dehydration.
| Catalyst | Temperature (°C) | Postulated Yield (%) | Plausible Mechanism |
| H₂SO₄ (conc.) | 160 | 55 | E2 |
| H₂SO₄ (conc.) | 180 | 65 | E2 |
| H₃PO₄ (conc.) | 200 | 60 | E2 |
| Al₂O₃ | 350 | 70 | E2 (Heterogeneous) |
Intermolecular and Intramolecular Reaction Pathways
The multiple functional groups of this compound serve as reactive handles for a variety of intermolecular and intramolecular transformations, enabling the synthesis of more complex molecular architectures, including valuable heterocyclic systems.
The synthesis of heterocycles containing both sulfur and nitrogen is a significant area of organic chemistry due to their presence in many biologically active compounds. nih.govopenmedicinalchemistryjournal.com While direct intramolecular cyclization of this compound is not straightforward due to the strain of forming a three- or four-membered ring, it can serve as a critical building block in reactions leading to larger, more stable heterocycles.
For instance, a reaction with a suitable two-carbon electrophile, such as a 1,2-dihaloethane, could lead to the formation of a six-membered thiomorpholine (B91149) ring. In such a hypothetical synthesis, the more nucleophilic amino group would first displace one of the halides, followed by an intramolecular displacement of the second halide by the sulfur atom. The reaction pathway can be depicted as:
N-Alkylation: The primary amine of this compound attacks one of the electrophilic carbons of 1,2-dichloroethane, displacing a chloride ion.
Intramolecular S-Alkylation (Cyclization): Under basic conditions, the sulfanyl (B85325) group is deprotonated to a thiolate, which is a potent nucleophile. This thiolate then attacks the remaining electrophilic carbon in an intramolecular fashion, displacing the second chloride ion and closing the ring to form the thiomorpholine derivative.
The primary amino group of this compound can readily participate in condensation reactions with aldehydes and ketones. latech.edu This reaction is a cornerstone of organic synthesis for the formation of carbon-nitrogen double bonds, known as imines or Schiff bases. wikipedia.org The reaction is typically catalyzed by a small amount of acid and proceeds through a nucleophilic addition-elimination mechanism. wikipedia.orgresearchgate.net
The mechanism involves two main stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral carbinolamine. libretexts.org
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Water is subsequently eliminated, and a double bond is formed between the carbon and nitrogen atoms, yielding the final imine product. The reaction is reversible and is often driven to completion by removing the water that is formed. wikipedia.org
Reacting this compound with a carbonyl compound like acetone (B3395972) would be expected to yield N-(propan-2-ylidene)sulfanylethan-1-ol.
Table 2: Predicted Products of Condensation Reactions with Various Carbonyls
This table outlines the expected imine products from the reaction of this compound with different carbonyl compounds.
| Carbonyl Reactant | IUPAC Name of Product |
| Formaldehyde | N-methylenesulfanyl-ethan-1-ol |
| Acetone | N-(propan-2-ylidene)sulfanyl-ethan-1-ol |
| Benzaldehyde | N-benzylidenesulfanyl-ethan-1-ol |
| Cyclohexanone | N-cyclohexylidenesulfanyl-ethan-1-ol |
Elucidation of Reaction Mechanisms
To fully understand and optimize the reactions of this compound, detailed mechanistic studies are essential. Techniques such as kinetic analysis and isotopic labeling are powerful tools for probing reaction pathways, identifying intermediates, and determining rate-limiting steps.
Kinetic studies involve measuring the rate of a reaction as a function of reactant concentrations and temperature. This data allows for the determination of the reaction's rate law, which provides direct insight into the composition of the transition state in the rate-determining step. For example, a kinetic study of the condensation reaction with an aldehyde could confirm whether the reaction is first-order in each reactant, consistent with the proposed bimolecular mechanism.
Isotopic labeling is a technique used to trace the path of atoms or fragments through a chemical reaction. nih.gov By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), its fate can be monitored using techniques like mass spectrometry or NMR spectroscopy. biorxiv.orgnih.gov
Deuterium (B1214612) Labeling: To confirm an E2 mechanism for the dehydration of the ethanol moiety, one could synthesize this compound with deuterium atoms on the carbon adjacent to the alcohol (the β-carbon). A slower reaction rate compared to the non-deuterated compound (a primary kinetic isotope effect) would provide strong evidence that the C-H bond is broken in the rate-determining step. masterorganicchemistry.com
¹⁸O Labeling: In the condensation reaction with a carbonyl compound, labeling the carbonyl oxygen with ¹⁸O would demonstrate that this oxygen atom is the one eliminated in the water molecule, as the ¹⁸O would be found in the H₂O product and not in the resulting imine.
Table 3: Hypothetical Kinetic Data for Imine Formation
This table presents hypothetical rate constants for the reaction of this compound with benzaldehyde, illustrating how data from kinetic studies could be used to calculate activation energy (Ea).
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |
| 298 | 0.045 |
| 308 | 0.092 |
| 318 | 0.181 |
| Calculated Ea | ~55 kJ/mol |
Chemoselectivity is a critical concept when dealing with multifunctional molecules like this compound. The molecule contains three distinct nucleophilic centers: the nitrogen of the amino group, the oxygen of the hydroxyl group, and the sulfur of the sulfanyl group. The site that reacts will depend on its intrinsic nucleophilicity and the specific reaction conditions (e.g., pH, solvent, and the nature of the electrophile). mdpi.com
Influence of pH: In neutral or basic conditions, the primary amine is generally the most nucleophilic site and would be expected to react preferentially with most electrophiles, such as alkyl halides or carbonyl compounds. However, under strongly acidic conditions, the amine will be protonated to form a non-nucleophilic ammonium (B1175870) salt (-NH₃⁺). This protonation would "protect" the amino group, potentially allowing reactions to occur at the less basic hydroxyl or sulfanyl groups.
Hard and Soft Acids and Bases (HSAB) Theory: The choice of electrophile can also direct selectivity. According to HSAB theory, hard electrophiles (like H⁺ or acyl chlorides) tend to react with hard nucleophiles (like the oxygen of the hydroxyl group or the nitrogen of the amine), while soft electrophiles (like I₂ or Michael acceptors) prefer to react with soft nucleophiles (like the sulfur of the sulfanyl group).
By carefully selecting the reaction conditions and reagents, it is theoretically possible to control which functional group of this compound participates in a reaction, thereby directing the synthesis towards a specific desired product.
Iv. Derivatization and Analog Development Based on the 2 Aminosulfanyl Ethan 1 Ol Scaffold
Synthesis of N-Substituted Aminosulfanyl Ethanol (B145695) Derivatives
Modification of the nitrogen atom within the aminosulfanyl group is a primary strategy for creating a diverse range of derivatives. These modifications are typically achieved through alkylation, acylation, or by forming related sulfur-nitrogen linkages.
Alkylation and acylation reactions target the nucleophilic nitrogen atom of the scaffold. These transformations introduce alkyl, aryl, or acyl groups, significantly altering the steric and electronic properties of the molecule.
Alkylation: N-alkylation can be achieved using various alkylating agents, such as alkyl halides. The reaction of a primary amine with an alkyl halide can proceed via nucleophilic substitution. In the context of related scaffolds like 2-aminoethanethiol, alkylation of the amino group is a common strategy. For instance, treatment of proteins with 2-bromoethylamine (B90993) results in the alkylation of cysteine's thiol group to form a thialysine, which contains a primary amine that can undergo further reactions. msu.edu The selectivity of these reactions is crucial, especially when other nucleophilic sites are present, and may require the use of protecting groups or carefully controlled reaction conditions.
Acylation: N-acylation is a widely used method to introduce an acyl group, forming an amide linkage. This is typically accomplished using acyl chlorides or acid anhydrides. mdpi.com Acetylation, a specific form of acylation, is a fundamental transformation for protecting functional groups like amines. mdpi.com The reaction can often be performed under mild, catalyst-free, and solvent-free conditions using acetic anhydride. mdpi.com For amino alcohols, chemoselective acylation is a key challenge. Acidic conditions generally favor O-acylation, while alkaline conditions favor N-acylation. nih.gov The use of chiral acyl-transfer catalysts has also been developed for the enantioselective acylation of amines and alcohols. thieme-connect.de
Table 1: Examples of N-Acylation Reactions on Amine-Containing Scaffolds
| Acylating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Acetic Anhydride | Solvent- and catalyst-free | N-Acetyl Derivative | mdpi.com |
| Acyl Chlorides | Acidic or Basic Conditions | N-Acyl Derivative | nih.gov |
| Benzoyl Chloride | 4-(Dimethylamino)pyridine (DMAP) | N-Benzoyl Derivative | thieme-connect.de |
The sulfenamide (B3320178) bond (S-N) is a defining feature of the 2-(aminosulfanyl)ethan-1-ol scaffold. The synthesis of N-substituted sulfenamides is a key derivatization strategy. A prevalent method for forming this linkage is the oxidative coupling of thiols and amines. rsc.orgsemanticscholar.org This approach is highly valuable as it uses readily available starting materials. rsc.orgsemanticscholar.org Various catalytic systems, often employing copper, have been developed to facilitate this transformation. nih.gov For example, the coupling of thiophenol derivatives with a range of aliphatic or aromatic amines can produce the corresponding sulfenamides in good yields. nih.gov The reaction conditions, including the choice of catalyst, ligand, and solvent, can be optimized to enhance product yield. nih.gov
Another approach involves the reaction of primary amides, carbamates, or sulfonamides with N-thiosuccinimides or N-thiophthalimides, which avoids the use of more reactive and less stable sulfenyl chlorides. organic-chemistry.org These methods provide reliable pathways to construct diverse molecules containing the S-N bond, which is a key structural motif in various industrially and synthetically important compounds. rsc.orgresearchgate.net
Modification at the Ethanol Moiety
The hydroxyl group of the ethanol portion of the scaffold presents another key site for derivatization, allowing for changes in solubility, polarity, and biological interactions.
The hydroxyl group can be converted into an ether linkage through alkylation or arylation. This transformation typically involves converting the alcohol into an alkoxide using a base, followed by reaction with an alkyl or aryl halide (e.g., Williamson ether synthesis). The chemoselective modification of a hydroxyl group in the presence of other nucleophiles, such as an amine, is a significant challenge in synthetic chemistry. nih.gov Often, this requires protecting the more nucleophilic amine group before proceeding with the O-alkylation or O-arylation. An alternative is to perform the reaction under acidic conditions, which protonates the amine, reducing its nucleophilicity and favoring reaction at the hydroxyl group. nih.gov
Beyond simple alkylation, the ethanol moiety can be extended or further functionalized to introduce new chemical properties.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This esterification can introduce a wide variety of functional groups, depending on the structure of the carboxylic acid used. nih.gov
Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles (e.g., cyanides, azides, thiols), allowing for significant chain extension and the introduction of diverse functionalities. nih.gov
Design and Synthesis of Heterocyclic Compounds Incorporating the Aminosulfanyl Ethanol Core
The this compound scaffold, or more commonly its isomeric precursor 2-aminoethanethiol (cysteamine), is a valuable building block for the synthesis of various heterocyclic compounds. mdpi.com The presence of both a nucleophilic amine and a thiol group allows for cyclocondensation reactions with bifunctional electrophiles to form rings.
A prominent example is the synthesis of thiazolidine (B150603) derivatives. mdpi.comnih.gov Thiazolidines are five-membered sulfur- and nitrogen-containing heterocycles. The reaction of 2-aminoethanethiol with aldehydes or ketones is a classic method for constructing the thiazolidine ring. mdpi.com For example, the cyclocondensation of cysteamine (B1669678) with 2-[bis(methylthio)methylene]malononitrile in ethanol yields a thiazolidine derivative. mdpi.com Similarly, thiazolidin-4-one derivatives can be synthesized by the cyclization of thiosemicarbazones with reagents like ethyl bromoacetate. mdpi.com
These heterocyclic systems are of significant interest in medicinal chemistry. For instance, various thiazolidine-2-thione derivatives have been synthesized and evaluated as inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov The synthesis often involves a multi-step process starting from 2-aminoethanethiol, followed by reactions to build and substitute the heterocyclic core. nih.gov
Table 2: Examples of Heterocyclic Synthesis from Cysteamine-like Scaffolds
| Reactant | Reaction Type | Heterocyclic Product | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Cyclocondensation | Thiazolidines | mdpi.com |
| Carbon Disulfide | Cyclization | Thiazolidine-2-thione | nih.gov |
| Thiosemicarbazones + Ethyl bromoacetate | Cyclization | Thiazolidin-4-ones | mdpi.com |
| α-Bromocarbonyl compounds | Cyclocondensation | Thiazoles | mdpi.com |
Annulation Reactions for Ring Formation
Annulation reactions involving the this compound scaffold are a powerful strategy for constructing fused heterocyclic systems. These reactions typically involve the sequential formation of two new bonds, leading to the creation of a new ring fused to a pre-existing one. The presence of both amino and thiol groups in cysteamine allows for the formation of various thiazolidine-containing polycyclic structures.
A notable example of such an annulation reaction is the chemo- and diastereoselective annulation of (Sp)-2-formylferrocenecarbonyl fluoride (B91410) with cysteamine hydrochloride. This reaction, conducted in dichloromethane (B109758) at room temperature in the presence of pyridine, leads to the formation of 2,3-dihydroferroceno researchgate.netnih.govpyrrolo[2,1-b]thiazol-5(8bH)-ones. researchgate.net This transformation highlights the utility of the cysteamine scaffold in accessing complex, stereochemically defined polyheterocyclic systems incorporating organometallic moieties. The reaction proceeds through the initial formation of a thiazolidine ring, followed by an intramolecular cyclization to yield the fused pyrrolo-thiazole system.
The general principle of annulation reactions with this compound can be illustrated by its reaction with bifunctional electrophiles. For instance, reaction with a molecule containing both a carbonyl group and a leaving group can lead to the initial formation of a thiazolidine ring via condensation of the amine with the carbonyl and subsequent intramolecular nucleophilic attack of the thiol. A second intramolecular reaction can then lead to the formation of a fused ring system.
Table 1: Examples of Annulation Reactions Involving the this compound Scaffold
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
| This compound (Cysteamine) | (Sp)-2-Formylferrocenecarbonyl fluoride | 2,3-Dihydroferroceno researchgate.netnih.govpyrrolo[2,1-b]thiazol-5(8bH)-one | Dichloromethane, Pyridine, Room Temperature | researchgate.net |
Multi-component Reactions for Complex Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all the starting materials. beilstein-journals.org The this compound scaffold is an excellent substrate for MCRs, enabling the rapid construction of diverse and complex molecular architectures, particularly those containing the thiazolidine motif.
One of the most common applications of cysteamine in MCRs is in the synthesis of 1,3-thiazolidin-4-ones. A classic example is the one-pot, three-component condensation of an aldehyde, an amine (in this case, the amino group of cysteamine), and thioglycolic acid. nih.gov While this reaction is more broadly applied, the principle can be adapted where cysteamine acts as the amine component, leading to a thiazolidine derivative with a side chain at the N-3 position.
More specifically, MCRs involving carbon disulfide, a primary amine, and an α-haloketone are utilized for the synthesis of thiazolidine-2-thiones. organic-chemistry.orgresearchgate.net In this context, this compound can serve as the primary amine, reacting with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which then cyclizes with the α-haloketone.
Furthermore, a three-component reaction of nitroepoxide, a primary amine, and carbon disulfide in water has been reported for the synthesis of thiazolidine-2-thiones under mild conditions. nih.gov The use of cysteamine in such a reaction would yield a 3-(2-hydroxyethyl)thiazolidine-2-thione. The versatility of MCRs allows for the introduction of various substituents and functional groups into the final molecule in a single synthetic step, making it a powerful tool for generating libraries of compounds for biological screening.
Table 2: Multi-component Reactions Utilizing the this compound Scaffold
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| This compound | Aldehyde | Thioglycolic Acid | 1,3-Thiazolidin-4-one derivative |
| This compound | Carbon Disulfide | α-Haloketone | Thiazolidine-2-thione derivative |
| This compound | Nitroepoxide | Carbon Disulfide | Thiazolidine-2-thione derivative |
Regioselective and Stereoselective Synthesis of Advanced Derivatives
The development of advanced derivatives from the this compound scaffold often requires precise control over the regioselectivity and stereoselectivity of the reactions. The presence of two distinct nucleophilic centers (amine and thiol) necessitates regioselective reactions to achieve the desired isomer. Furthermore, the potential for creating chiral centers during derivatization calls for stereoselective synthetic methods.
Regioselective Synthesis:
The inherent difference in the nucleophilicity of the thiol and amino groups of cysteamine can be exploited for regioselective synthesis. The thiol group is generally more nucleophilic than the amino group, especially under neutral or slightly acidic conditions. This allows for selective reactions at the sulfur atom.
For instance, in the synthesis of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, the initial cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine affords 2-(thiazolidin-2-ylidene)malononitrile. nih.gov Subsequent treatment with sodium hydrosulfide (B80085) leads to the thionation of one of the nitrile groups to a thioamide in a regioselective manner. nih.gov This thioamide can then undergo a Hantzsch-type thiazole (B1198619) synthesis with α-bromocarbonyl compounds, demonstrating a sequence of regioselective transformations. nih.gov
The reaction of 2-amino-2-thiazolines (which can be derived from cysteamine) with isocyanates and isothiocyanates has been shown to occur in a regiospecific manner at the endocyclic ring nitrogen. nih.gov This selectivity is crucial for the controlled functionalization of the thiazolidine ring system.
Stereoselective Synthesis:
The synthesis of enantiomerically pure or enriched derivatives is a key aspect of modern drug discovery and development. When this compound is used as a scaffold, chiral centers can be introduced, for example, at the C-2 and C-4 positions of the resulting thiazolidine ring.
The synthesis of chiral 1,3-thiazolidine-2-thiones and their use as chiral auxiliaries in asymmetric synthesis is a well-established field. researchgate.net Although not directly starting from this compound in all documented cases, the principles can be applied. For instance, the condensation of a chiral aldehyde with cysteamine can lead to the formation of a diastereomeric mixture of thiazolidines, which could potentially be separated or the reaction conditions optimized for diastereoselectivity.
Furthermore, the use of chiral catalysts can influence the stereochemical outcome of reactions involving the cysteamine scaffold. For example, in the synthesis of thiazolidine derivatives, chiral organocatalysts have been employed to achieve high enantioselectivity. researchgate.net The development of stereoselective methods for the synthesis of advanced derivatives of this compound is an active area of research, driven by the demand for enantiomerically pure compounds for various applications.
Table 3: Regio- and Stereoselective Reactions in the Derivatization of this compound
| Reaction Type | Key Feature | Example Product |
| Regioselective Thionation | Selective conversion of a nitrile to a thioamide in the presence of other functional groups. | 2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide |
| Regioselective N-Functionalization | Specific reaction at the endocyclic nitrogen of a 2-amino-2-thiazoline. | N-substituted 2-imino-1,3-thiazolidine |
| Stereoselective Synthesis | Use of chiral auxiliaries or catalysts to control the formation of stereocenters. | Enantiomerically enriched 1,3-thiazolidine derivatives |
V. Advanced Spectroscopic and Computational Characterization of 2 Aminosulfanyl Ethan 1 Ol Systems
Spectroscopic Techniques for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2-(aminosulfanyl)ethan-1-ol, a multi-nuclear approach provides a complete picture of the molecular framework.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl backbone and the heteroatom-bound protons. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would likely appear in the range of 3.3–4.5 ppm, while the methylene protons adjacent to the sulfur atom (-SCH₂-) would be expected in the 2.5–3.5 ppm region. openstax.orglibretexts.org The chemical shifts of the -OH, -NH₂, and -SH protons are variable and depend on factors such as solvent, concentration, and temperature, but typically appear in the ranges of 2.5–5.0 ppm, 0.5-5.0 ppm, and 1.0-2.0 ppm, respectively. libretexts.orglibretexts.org
¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on the carbon skeleton. The carbon atom bonded to the hydroxyl group (C-OH) is anticipated to resonate in the 50–65 ppm range. libretexts.org The carbon atom attached to the sulfur (C-S) would likely appear further upfield.
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR can offer insights into the electronic environment of the nitrogen atom. For a primary aliphatic amine, the ¹⁵N chemical shift is expected to fall within the 0 to 60 ppm range. science-and-fun.deresearchgate.net
³³S NMR Spectroscopy : Sulfur-33 NMR, although less common due to the quadrupolar nature of the ³³S nucleus and its low natural abundance, can provide direct information about the sulfur atom. For a thiol (RSH), the chemical shift is anticipated in the range of -458 to -332 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| HO-CH₂- | 3.3 - 4.5 | 50 - 65 |
| -CH₂-S- | 2.5 - 3.5 | 20 - 35 |
| -OH | 2.5 - 5.0 (variable) | - |
| -NH₂ | 0.5 - 5.0 (variable) | - |
| -SH | 1.0 - 2.0 (variable) | - |
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₂H₇NOS), HRMS would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. chemistrynotmystery.comlibretexts.orgyoutube.comwhitman.eduyoutube.com Thiols also undergo alpha-cleavage, and amines characteristically show cleavage of the C-C bond alpha to the nitrogen atom.
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule.
FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H, N-H, and S-H stretching vibrations. A broad and intense O-H stretching band is anticipated in the 3500-3200 cm⁻¹ region due to hydrogen bonding. orgchemboulder.comspectroscopyonline.com The N-H stretching of the primary amine would typically appear as two bands in the 3400-3250 cm⁻¹ range. orgchemboulder.comrockymountainlabs.comwpmucdn.com The S-H stretching vibration is expected to be a weaker band around 2600-2550 cm⁻¹. mdpi.comresearchgate.net C-O stretching is typically observed between 1260-1050 cm⁻¹. orgchemboulder.com
Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The S-H stretching vibration, which is often weak in the IR spectrum, can give a more prominent signal in the Raman spectrum. The O-H and N-H stretching vibrations are also observable.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching (H-bonded) | 3500 - 3200 (broad, strong) | Present |
| N-H (primary amine) | Stretching | 3400 - 3250 (two bands) | Present |
| Bending | 1650 - 1580 | Present | |
| S-H | Stretching | 2600 - 2550 (weak) | More prominent |
| C-O | Stretching | 1260 - 1050 | Present |
| C-N | Stretching | 1250 - 1020 | Present |
Computational Chemistry Methodologies
Computational chemistry provides a theoretical framework to complement experimental data, offering deeper insights into the electronic structure, energetics, and dynamic behavior of this compound.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry : Determine the lowest energy three-dimensional structure of the molecule. core.ac.ukresearchgate.netmdpi.com
Calculate Spectroscopic Properties : Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. d-nb.infonih.govmdpi.commdpi.com
Analyze Electronic Structure : Investigate molecular orbitals (HOMO, LUMO), electrostatic potential maps, and charge distributions to understand the molecule's reactivity and intermolecular interaction sites.
Due to the presence of several single bonds, this compound is a flexible molecule that can adopt multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and studying intermolecular interactions. mdpi.comijpsr.comtandfonline.comrsc.org For this system, MD simulations can:
Perform Conformational Searches : Identify the most stable conformers and the energy barriers between them.
Simulate Intermolecular Interactions : Model hydrogen bonding and other non-covalent interactions between molecules of this compound in the liquid phase or in solution. This can help to understand the influence of these interactions on the molecule's physical properties and spectroscopic signatures.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling of Aminosulfanyl Ethanol (B145695) Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a series of compounds and their biological activity or physicochemical properties, respectively. These models are instrumental in rational drug design and materials science for predicting the behavior of novel molecules, thereby reducing the need for extensive experimental testing. nih.gov
A typical QSAR/QSPR study involves several key steps: the careful selection of a dataset of molecules with known activities or properties, the calculation of molecular descriptors that encode structural information, the development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov Molecular descriptors can be categorized into various classes, including constitutional, topological, geometrical, and quantum-chemical descriptors, each capturing different aspects of the molecular structure. mdpi.com
For a hypothetical series of this compound derivatives, a QSAR or QSPR study would aim to correlate variations in their chemical structure with a specific outcome, such as antioxidant activity, enzyme inhibition, or a physical property like solubility. The development of a robust model would depend on the quality of the biological data and the appropriate selection of descriptors that capture the essential structural variations within the derivative series. nih.gov
Table 1: Representative Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition and size. |
| Topological | Molecular Connectivity Indices (e.g., Chi indices) | Atom connectivity and branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and hydrophobicity. |
This table presents a generalized overview of descriptor types commonly used in QSAR/QSPR modeling.
Crystallographic Analysis of Derived Compounds (if applicable)
Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. semanticscholar.org This technique provides invaluable information about bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure of a synthesized compound.
For a derivative of this compound to be analyzed by single-crystal X-ray diffraction, it must first be obtained in a crystalline form of suitable quality. The crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. researchgate.net The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined. mdpi.com
The crystallographic data obtained from such an analysis are typically summarized in a standardized format, including parameters of the unit cell, the crystal system, and the space group. This information is crucial for the unambiguous identification and characterization of the solid-state form of the compound. nih.gov
Beyond the determination of the molecular structure, X-ray crystallography provides deep insights into the supramolecular organization of molecules in the crystal lattice. mdpi.com The arrangement of molecules, known as crystal packing, is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions.
In the case of derivatives of this compound, the presence of hydroxyl (-OH) and amino (-NH₂) groups suggests a high propensity for the formation of strong intermolecular hydrogen bonds. These interactions would likely play a dominant role in directing the crystal packing, influencing physical properties such as melting point, solubility, and stability. The analysis of these non-covalent interactions is a key aspect of crystal engineering, which seeks to design materials with desired properties based on an understanding of their solid-state structures. mdpi.com
Table 2: Common Intermolecular Interactions in Crystal Packing
| Interaction Type | Description | Potential Functional Groups Involved |
| Hydrogen Bonding | A strong directional interaction between a hydrogen atom donor and an acceptor. | -OH, -NH₂, C=O |
| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | All atoms and molecules. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Phenyl groups, other aromatic systems. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar molecules. | C=O, C-N, C-O bonds. |
This table outlines the primary intermolecular forces that dictate the packing of molecules in the solid state.
Vi. Potential Academic and Industrial Applications in Advanced Materials and Chemical Synthesis
Role as Versatile Intermediates in Fine Chemical Synthesis
The presence of two distinct reactive sites, the amino and hydroxyl groups, allows 2-(aminosulfanyl)ethan-1-ol to serve as a valuable building block in the synthesis of a wide array of more complex molecules. This bifunctionality enables it to participate in a diverse range of chemical transformations, making it a versatile intermediate for the fine chemical industry.
The hydroxyl and amino functionalities in this compound make it a suitable monomer for step-growth polymerization. The hydroxyl group can undergo esterification or etherification, while the amino group can participate in amidation or be a site for ring-opening polymerization. This could lead to the formation of various polymers, including polyesters, polyamides, and polyurethanes, with the aminosulfanyl group either being a part of the polymer backbone or a pendant group.
The incorporation of the aminosulfanyl moiety into a polymer backbone could introduce unique properties. For instance, the sulfur atom could enhance the refractive index of the resulting polymer or provide a site for specific interactions, such as with metal ions. If the aminosulfanyl group is a pendant moiety, it offers a reactive handle for post-polymerization modification. This could include cross-linking to form thermosets, grafting of other polymer chains, or the attachment of functional molecules.
The development of biodegradable and biocompatible polymers is an area where β-amino alcohol-derived polymers have shown significant promise. For example, poly(β-amino alcohols) have been investigated for biomedical applications. google.com Similarly, elastomeric poly(ester amide)s based on amino alcohols have been developed for tissue engineering. nih.gov The introduction of the aminosulfanyl group could further tailor the degradation profile and biological interactions of such polymers.
Table 1: Examples of Polymers Derived from β-Amino Alcohols
| Polymer Class | Monomers | Potential Application |
| Poly(β-amino alcohols) | Amines and diepoxides | Gene delivery, coatings for medical devices |
| Poly(ester amide) elastomers | Amino alcohols, diacids, and polyols | Tissue engineering scaffolds |
| Polyhydroxyurethanes | Multifunctional β-amino alcohols and cyclic carbonates | Isocyanate-free polyurethane production |
In organic synthesis, β-amino alcohols are recognized as crucial intermediates for the preparation of a variety of biologically active compounds and natural products. rroij.com They can be synthesized through methods such as the ring-opening of epoxides with amines. rroij.comorganic-chemistry.org The aminosulfanyl group in this compound adds another layer of synthetic utility.
The aminosulfanyl group can be a precursor to other sulfur-containing functionalities. For instance, it could be oxidized to a sulfonamide or undergo reactions at the nitrogen or sulfur atom to introduce further complexity. The ability to selectively react one functional group while leaving the other intact is a key advantage of such bifunctional building blocks, allowing for a modular approach to the synthesis of complex target molecules.
The synthesis of N-arylated amino alcohols, which can be challenging to obtain by traditional methods, has been achieved through innovative routes like the two-step Smiles rearrangement. acs.org This highlights the ongoing interest in developing synthetic methodologies for novel amino alcohol derivatives, a category into which this compound would fall.
Table 2: Examples of Complex Molecules Synthesized Using β-Amino Alcohol Building Blocks
| Compound Class | Synthetic Utility of β-Amino Alcohol |
| Sphingoid bases | Key structural component |
| Chiral auxiliaries | Control of stereochemistry in asymmetric synthesis |
| Pharmaceutical ingredients | Incorporation into the final drug structure |
Applications in Catalysis and Ligand Design
The fields of asymmetric catalysis and organocatalysis heavily rely on the development of novel chiral ligands and catalysts. The structure of this compound, particularly if synthesized in an enantiomerically pure form, makes it an attractive candidate for these applications.
Chiral β-amino alcohols are well-established as effective ligands in a variety of metal-catalyzed asymmetric reactions. researchgate.netrsc.org The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable chelate ring that creates a chiral environment around the metal. This chiral environment can then induce high enantioselectivity in the transformation of a prochiral substrate.
The presence of a sulfur atom in the aminosulfanyl group of this compound could provide an additional coordination site, potentially leading to tridentate ligands. The soft nature of the sulfur atom makes it a good ligand for late transition metals. The electronic and steric properties of the ligand could be fine-tuned by substitution on the nitrogen or sulfur atoms. Chiral β-amino alcohols have been successfully employed as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, demonstrating their efficacy in creating stereoselective catalysts. mdpi.com
Table 3: Examples of Chiral Ligands Derived from β-Amino Alcohols
| Ligand Type | Metal Complex | Application |
| (1S,2R)-1-Amino-2-indanol | Ruthenium | Asymmetric transfer hydrogenation of ketimines |
| Neoisopulegol-based amino alcohols | Diethylzinc | Enantioselective addition to benzaldehyde |
| Soai's catalyst | Dialkylzinc | Asymmetric alkylation of aldehydes |
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, and β-amino alcohols have been shown to be effective organocatalysts for various transformations. nih.gov The amino group can act as a Lewis base or form an enamine intermediate, while the hydroxyl group can act as a Brønsted acid or a hydrogen bond donor, leading to a synergistic activation of the substrates. researchgate.net
Simple primary β-amino alcohols have been successfully used as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov They have also been employed in asymmetric cross-aldol reactions. acs.org The aminosulfanyl group in this compound could modulate the acidity and basicity of the amino and hydroxyl groups, thereby influencing the catalytic activity and selectivity.
Furthermore, the sulfur atom could be utilized to immobilize the organocatalyst onto a solid support, such as silica (B1680970) gel or a polymer resin. This would facilitate catalyst recovery and reuse, which is a key aspect of developing sustainable chemical processes.
Table 4: Examples of Organocatalytic Reactions Using β-Amino Alcohols
| Reaction Type | Catalyst | Substrates |
| Michael Addition | Simple primary β-amino alcohols | β-Keto esters and nitroalkenes |
| Cross-Aldol Reaction | Vicinal amino alcohols | Isatins and acetone (B3395972) |
| Diels-Alder Reaction | β-Amino alcohol-based organocatalysts | 1,2-Dihydropyridines and dienophiles |
Advanced Materials Science Applications
The unique combination of functional groups in this compound opens up possibilities for its use in the design of advanced materials with tailored properties. The ability to form polymers, coordinate with metals, and act as a versatile chemical building block can be leveraged to create novel materials for a range of applications.
The presence of both a hydrogen-bonding hydroxyl group and a potentially metal-coordinating aminosulfanyl group makes this molecule an interesting candidate for the construction of metal-organic frameworks (MOFs) or coordination polymers. The sulfur atom could also be used to anchor these materials to surfaces, for example, to create functional coatings.
In the realm of polymer science, the aminosulfanyl group could be exploited to create self-healing materials. For instance, the S-N bond could be designed to be reversible, allowing for the material to repair itself upon damage. The ability of sulfur-containing compounds to form dynamic covalent bonds is a well-explored concept in this area.
Furthermore, the hydrophilic nature of the hydroxyl and amino groups, combined with the properties imparted by the sulfur atom, could lead to the development of new surfactants or materials for water purification. The potential for this compound to be used in the synthesis of biocompatible and biodegradable materials, as discussed earlier, also falls under the umbrella of advanced materials science with significant potential for biomedical applications.
Surface Chemistry and Adhesion Promoters
The aminosulfanyl group in this compound is anticipated to exhibit strong interactions with metal surfaces, a characteristic well-documented for thiol-containing compounds. This makes it a strong candidate for applications in surface chemistry and as an adhesion promoter, particularly in microelectronics and composite materials.
Thiol-based compounds are known to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, silver, and copper. This property is critical for modifying the surface energy, wettability, and chemical reactivity of these materials. For instance, studies on thiol-based adhesion promoters for copper-epoxy interfaces have demonstrated a significant increase in fracture toughness, with some treatments improving adhesion by over 30 times. researchgate.net This enhancement is attributed to both chemical bonding and morphological changes at the interface. researchgate.net Similarly, this compound could be employed to enhance the adhesion of polymer coatings to metal substrates, preventing delamination and improving the durability of electronic components and other advanced materials. aculon.com
The hydroxyl group of this compound offers an additional site for reaction, allowing it to act as a bridge between the inorganic substrate and an organic overlayer. For example, it could covalently bond to a polymer resin through the hydroxyl group while simultaneously forming a strong bond with a metal surface via the aminosulfanyl moiety. This dual functionality is highly desirable for creating robust and stable interfaces in multi-material systems.
| Functional Group | Interacting Surface | Bonding Mechanism | Potential Application |
|---|---|---|---|
| Aminosulfanyl | Gold, Silver, Copper | Chemisorption (S-metal bond) | Self-Assembled Monolayers (SAMs), Corrosion Inhibition |
| Hydroxyl | Oxide Surfaces (e.g., SiO2, Al2O3) | Hydrogen Bonding, Condensation Reactions | Adhesion to glass and ceramics |
| Bifunctional | Metal-Polymer Interfaces | Covalent and Chemisorptive Bonding | Adhesion Promoter in Microelectronics |
Components in Polymer and Resin Formulations
The dual functionality of this compound also makes it a valuable monomer or crosslinking agent in the synthesis of functional polymers and resins. Amino resins, which are thermosetting polymers, are typically formed by the reaction of an aldehyde with a compound containing an amino group. free.fr The amino group in this compound can participate in such reactions, while the hydroxyl group can be utilized for further polymerization or modification.
Thiolated polymers, often synthesized using compounds like cysteamine (B1669678), have shown significant promise in various biomedical and industrial applications. nih.govresearchgate.net These polymers can form disulfide bonds, leading to crosslinked networks that can be used in drug delivery systems and for stabilizing carrier systems. nih.gov By analogy, incorporating this compound into polymer backbones could introduce pendant aminosulfanyl groups, which can undergo similar crosslinking reactions or be used for subsequent functionalization.
Furthermore, the presence of both amino and hydroxyl groups can enhance the properties of resins. For instance, in epoxy resins, the amino group can act as a curing agent, while the hydroxyl group can improve adhesion and toughness. The incorporation of this compound into such formulations could lead to materials with enhanced mechanical strength, thermal stability, and chemical resistance.
Chemical Sensing and Analytical Reagents
Derivatization Agents for Chromatographic Analysis
In chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, stability, and detectability of analytes. greyhoundchrom.comsigmaaldrich.comnih.gov Compounds with active hydrogens, such as amines and thiols, are prime candidates for derivatization. sigmaaldrich.com
Given that this compound possesses both an amino and a sulfanyl (B85325) group, it could serve as a derivatizing agent for a variety of analytes. For example, it could react with carbonyl compounds to form stable adducts that are more amenable to chromatographic analysis. Conversely, the aminosulfanyl and hydroxyl groups of this compound itself can be derivatized to facilitate its own detection and quantification. The lack of a chromophore in its structure makes derivatization a necessary step for its analysis by UV-Vis or fluorescence detection. nih.govmdpi.com
| Analyte Functional Group | Potential Reaction with this compound | Purpose of Derivatization |
|---|---|---|
| Aldehydes/Ketones | Formation of imines or thiazolidines | Enhance stability and detectability |
| Carboxylic Acids | Amide or ester formation | Improve volatility for GC analysis |
| Isocyanates | Urea or thiourethane formation | Quantification of isocyanates |
Development of Chemosensors utilizing the Aminosulfanyl Moiety
The aminosulfanyl group is a key functional moiety for the development of chemosensors, particularly for the detection of heavy metal ions and biologically important molecules. johnshopkins.edunih.gov The soft nature of the sulfur atom allows for strong coordination with soft metal ions like mercury, lead, and cadmium. The nitrogen atom can also participate in complex formation, leading to selective and sensitive detection.
Fluorescent and colorimetric chemosensors based on the thiol group have been extensively studied for the detection of various thiols like cysteine, homocysteine, and glutathione. nih.gov These sensors often rely on reactions such as Michael addition or disulfide exchange to produce a detectable signal. A similar approach could be employed with this compound, where the aminosulfanyl group reacts with a specific analyte, leading to a change in the optical or electrochemical properties of the sensor.
The hydroxyl group provides a convenient handle for attaching the this compound recognition unit to a signaling molecule, such as a fluorophore or a chromophore. This modular design allows for the development of a wide range of chemosensors for various target analytes. The development of such sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control.
Vii. Emerging Research Frontiers and Interdisciplinary Perspectives for 2 Aminosulfanyl Ethan 1 Ol
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of 2-(Aminosulfanyl)ethan-1-ol and its analogues is poised to benefit significantly from the integration of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for high-throughput screening of reaction conditions and derivatives.
Flow chemistry, or continuous flow synthesis, provides numerous advantages for the production of sulfur-containing compounds, which can often involve exothermic reactions and the use of noxious reagents. rsc.orgspringernature.com By conducting reactions in a continuous stream through a reactor, flow systems offer superior heat and mass transfer, leading to better yield and purity. uc.pt For the synthesis of molecules like this compound, a multi-step sequence could be "telescoped" into a continuous process, minimizing the isolation of intermediates. rsc.org This approach has been successfully applied to the synthesis of various sulfur-containing heterocycles and other complex molecules. nih.govmdpi.com The modular nature of flow chemistry setups allows for the seamless integration of different reactors and in-line purification, which is highly beneficial for optimizing the synthesis of aminosulfanyl compounds. uc.pt
Automated synthesis platforms can further accelerate research by enabling the rapid preparation of a library of this compound derivatives. sigmaaldrich.com These systems can perform entire synthetic processes, from reagent dispensing to purification, with minimal human intervention. sigmaaldrich.com By combining automated platforms with design-of-experiment (DoE) software, researchers can efficiently explore a wide range of reaction parameters to identify optimal conditions for the synthesis of novel aminosulfanyl-based molecules. This high-throughput capability is invaluable for discovering new compounds with desired properties for various applications.
| Technology | Potential Advantages for this compound Synthesis | Key Features |
| Flow Chemistry | Improved safety, enhanced reaction control, higher yields and purity, potential for process intensification and scaling up. rsc.orgspringernature.com | Continuous processing, superior heat and mass transfer, modular and reconfigurable systems. uc.pt |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid optimization of reaction conditions, reduced human error. sigmaaldrich.com | Robotic handling of reagents and reactions, integration with analytical and purification systems. |
Supramolecular Chemistry and Self-Assembly Based on Aminosulfanyl Ethanol (B145695)
The unique combination of a thiol (-SH), an amino (-NH2), and a hydroxyl (-OH) group in this compound provides a rich platform for exploring supramolecular chemistry and self-assembly. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and, significantly, the formation of strong coordinative bonds between sulfur and metal surfaces.
The self-assembly of alkanethiols on gold surfaces is a well-established phenomenon, driven by the strong affinity of sulfur for gold, forming a stable, semi-covalent bond. sigmaaldrich.comacs.org This process leads to the formation of highly ordered self-assembled monolayers (SAMs). sigmaaldrich.comuh.edu It is hypothesized that this compound could form similar SAMs, with the orientation of the molecules and the properties of the resulting surface being influenced by the interplay of the thiol, amino, and hydroxyl groups. The amino and hydroxyl groups can form intermolecular hydrogen bonds, which would play a crucial role in the packing and stability of the monolayer. dtic.mil
The ability to control the surface properties by tailoring the structure of the self-assembling molecule is a key aspect of this research area. By modifying the backbone or the terminal groups of this compound derivatives, it would be possible to create surfaces with specific chemical functionalities, wettability, and biocompatibility. The presence of both amine and hydroxyl groups offers opportunities for hierarchical self-assembly, where initial monolayer formation is followed by further organization driven by weaker interactions. This could lead to the formation of complex, multi-layered structures with potential applications in sensors, biocompatible coatings, and nanomaterials. mdpi.com
Potential Non-Covalent Interactions in the Self-Assembly of this compound:
| Functional Group | Type of Interaction | Potential Role in Self-Assembly |
| Thiol (-SH) | Gold-Sulfur bonding, Hydrogen bonding (as donor) | Anchoring to metal surfaces, directing primary assembly. sigmaaldrich.comresearchgate.net |
| Amino (-NH2) | Hydrogen bonding (as donor and acceptor) | Intermolecular linking, influencing packing and orientation. scribd.com |
| Hydroxyl (-OH) | Hydrogen bonding (as donor and acceptor) | Enhancing stability and controlling surface hydrophilicity. dtic.mil |
Exploration in Bio-inspired Chemical Systems (emphasizing chemical principles)
The structural motifs present in this compound—a primary amine and a thiol—are fundamental building blocks in biological systems, found in amino acids like cysteine. This makes the compound and its derivatives intriguing candidates for the development of bio-inspired chemical systems that mimic biological processes.
A notable example of a bio-inspired reaction involving thiols and amines is the one-pot furan-thiol-amine multicomponent reaction. researchgate.net Inspired by the enzymatic processing of furan, this reaction generates stable pyrrole (B145914) heterocycles under physiological conditions by combining a furan-based electrophile with thiol and amine nucleophiles. researchgate.net This demonstrates a chemical principle where the distinct reactivity of thiols and amines can be harnessed in a single pot to create complex molecular architectures, a strategy that could be explored with this compound as a bifunctional nucleophile.
Furthermore, the role of amino thiols in prebiotic chemistry offers profound insights into the origins of life. Recent research has shown that aminoacyl-thiols can facilitate the linking of amino acids to RNA without the need for enzymes. thehindu.com This discovery suggests a plausible non-enzymatic pathway for the formation of peptide-RNA conjugates, a crucial step towards the emergence of the ribosome and coded protein synthesis. thehindu.com The chemical principles underlying this process, particularly the activation of amino acids by thiols, could inspire the design of novel ligation and bioconjugation strategies.
The thiol-to-amine cyclization reaction is another bio-inspired strategy that leverages the differential reactivity of thiol and amine groups to synthesize macrocyclic compounds. nih.gov This method allows for the creation of large and diverse libraries of macrocycles with potential therapeutic applications. nih.gov The principles of this reaction could be adapted to use this compound or its derivatives as key components in the synthesis of novel cyclic structures.
Sustainable Synthesis and Environmental Considerations in Aminosulfanyl Chemistry
The development of sustainable synthetic methods and a thorough understanding of the environmental impact are crucial aspects of modern chemical research. For this compound and related compounds, this involves applying the principles of green chemistry to their synthesis and evaluating the life cycle of sulfur-containing chemicals.
Green chemistry principles advocate for the prevention of waste, the use of safer solvents and reagents, and the design of energy-efficient processes. nih.gov In the context of synthesizing this compound, this could involve exploring biocatalytic routes or employing heterogeneous catalysts that can be easily recovered and reused. jddhs.commdpi.com For instance, the synthesis of related sulfur-containing heterocycles like 2-aminothiophenes has seen the development of green methodologies that utilize multicomponent reactions and eco-friendly catalysts. nih.gov Such approaches often lead to higher atom economy and reduced generation of hazardous waste. nih.gov The use of alternative energy sources, such as microwave irradiation, can also contribute to more sustainable synthetic protocols by reducing reaction times and energy consumption. nih.gov
The environmental considerations for aminosulfanyl chemistry extend beyond the synthesis phase. A life cycle assessment (LCA) approach can be used to evaluate the environmental impact of sulfur-based compounds from "cradle to grave". acs.org This includes assessing the environmental footprint of the raw materials, the manufacturing process, the use of the final product, and its end-of-life. lut.fi The sulfur cycle is a major biogeochemical cycle, and understanding how synthetic sulfur compounds interact with the environment is essential. wikipedia.org Research into the biodegradability and potential ecotoxicity of this compound and its derivatives will be important for ensuring their long-term environmental sustainability. The development of greener alternatives to traditional solvents and reagents is also a key area of focus. unibo.it
| Green Chemistry Principle | Application in Aminosulfanyl Chemistry |
| Waste Prevention | Designing synthetic routes with high atom economy, such as multicomponent reactions. nih.gov |
| Safer Solvents and Auxiliaries | Utilizing water or bio-based solvents; minimizing the use of volatile organic compounds. nih.gov |
| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption. jddhs.commdpi.com |
| Catalysis | Using recyclable heterogeneous catalysts or biocatalysts to improve efficiency and reduce waste. jddhs.commdpi.com |
| Designing for Degradation | Investigating the biodegradability of this compound and its derivatives to prevent environmental persistence. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
